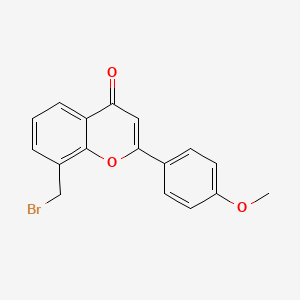
8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromomethyl group at the 8th position and a methoxyphenyl group at the 2nd position of the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(4-methoxyphenyl)-4H-chromen-4-one, which can be obtained through the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin under basic conditions.
Bromomethylation: The key step involves the bromomethylation of the chromen-4-one derivative. This can be achieved by treating the compound with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
Industrial production of 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Dihydro derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. It serves as a lead compound for the development of new therapeutic agents.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways. Its derivatives are employed in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s unique structural features make it suitable for the synthesis of organic semiconductors and photonic materials.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation, such as topoisomerases and cyclooxygenases.
Receptor Modulation: It modulates the activity of receptors like estrogen receptors and G-protein coupled receptors, influencing cellular signaling pathways.
DNA Intercalation: The chromen-4-one core can intercalate into DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives:
7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties, used in biochemical assays.
4-Hydroxycoumarin: A precursor for anticoagulant drugs like warfarin.
6-Bromo-4-chromanone: Exhibits similar reactivity but with different biological activities due to the position of the bromine atom.
Uniqueness
The presence of both bromomethyl and methoxyphenyl groups in 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one imparts unique reactivity and biological properties, making it a valuable compound for diverse scientific research applications .
Properties
CAS No. |
87165-56-8 |
|---|---|
Molecular Formula |
C17H13BrO3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
8-(bromomethyl)-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13BrO3/c1-20-13-7-5-11(6-8-13)16-9-15(19)14-4-2-3-12(10-18)17(14)21-16/h2-9H,10H2,1H3 |
InChI Key |
FHHMFIZLDHMAKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
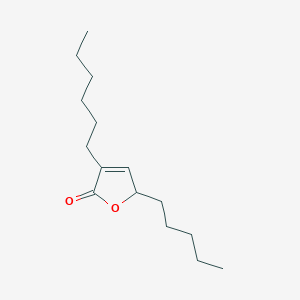
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
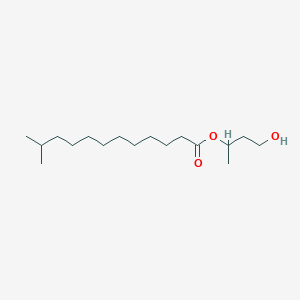

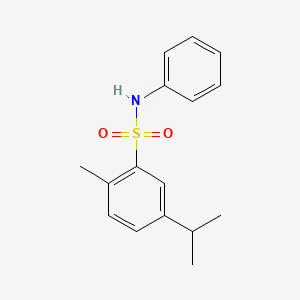

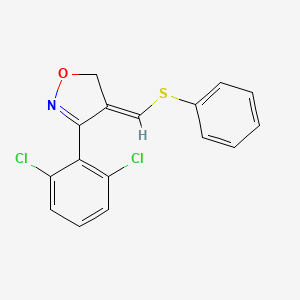
![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
